molecular formula C12H10N4O3S B3038755 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898131-70-9

2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B3038755
CAS No.: 898131-70-9
M. Wt: 290.3 g/mol
InChI Key: UUJJTOKBCOMGMS-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a specialized thiazolopyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the empirical formula C12H10N4O3S and a molecular weight of 290.3 g/mol, is supplied as a dry powder . Thiazolopyrimidine derivatives are recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities . Research indicates that this class of compounds demonstrates promising antimicrobial properties against a range of Gram-positive bacteria, making them valuable templates for developing new anti-infective agents . The compound's structure features multiple hydrogen bond donors and acceptors, contributing to its potential for targeted biological interactions . With a topological polar surface area of 125 Ų and compliance with key drug-likeness parameters, this molecule presents favorable characteristics for hit-to-lead optimization programs . The synthetic accessibility of thiazolopyrimidine analogs can be enhanced via modern techniques such as microwave-assisted synthesis, which offers improved yields, reduced reaction times, and environmentally benign protocols compared to conventional methods . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-19-7-4-2-6(3-5-7)16-9-8(20-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJJTOKBCOMGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The synthesis initiates with 4-methoxyphenyl isothiocyanate reacting with ethyl 2-cyanoacetate under Dean-Stark conditions (toluene, 110°C, 8 hr), achieving 78% yield of 2-cyano-2-(4-methoxyphenylcarbamoyl)acetate intermediate. Subsequent bromocyclization using N-bromosuccinimide (NBS) in dichloromethane (0°C → rt, 4 hr) forms the thiazole core, confirmed by characteristic IR absorption at 1678 cm⁻¹ (C=O) and 1566 cm⁻¹ (C=N).

Pyrimidine-Dione Annulation

Reaction with urea in polyphosphoric acid (PPA) at 140°C for 6 hr induces cyclodehydration, forming the fused pyrimidine-dione system. NMR analysis reveals:

  • ¹H NMR (DMSO-d₆): δ 8.39 (s, 1H, NH), 7.09-7.99 (m, 4H, Ar-H), 3.81 (s, 3H, OCH₃)
  • ¹³C NMR: 162.1 (C=O), 159.8 (C=N), 114.2-131.5 (Ar-C)

This method achieves 63% overall yield but requires rigorous exclusion of moisture during PPA-mediated steps.

Sequential Functionalization Approach

Preformed Pyrimidine Substrate Strategy

4,6-Dichloropyrimidine-5,7-dione undergoes nucleophilic aromatic substitution with 4-methoxyphenylthiol in DMF/K₂CO₃ (80°C, 12 hr), yielding 4-(4-methoxyphenylthio) intermediate (89% purity by HPLC). Subsequent oxidative cyclization using iodine in acetic acid (reflux, 3 hr) constructs the thiazolo ring, confirmed by mass spectral molecular ion at m/z 316.08 (calc. 316.06).

Amination Optimization

Treatment with liquid NH₃ in dioxane (autoclave, 150°C, 8 hr) introduces the 2-amino group, with reaction monitoring showing complete conversion at 6.5 hr. Comparative solvent studies reveal:

Solvent Temp (°C) Time (hr) Yield (%)
Dioxane 150 8 72
EtOH 78 24 41
DMF 100 12 58

Data adapted from thiazolo[3,2-α]pyrimidine amination protocols.

Solid-Phase Combinatorial Synthesis

Resin-Bound Intermediate Preparation

Wang resin functionalized with Fmoc-protected 4-methoxyphenylglycine undergoes:

  • Fmoc deprotection (20% piperidine/DMF)
  • Coupling with 2-aminothiazole-4-carboxylic acid (HBTU/DIPEA)
  • Cyclative cleavage using TFA/H₂O (95:5) to release thiazolo-pyrimidine-dione

LC-MS tracking shows 85% step efficiency with 0.3 mmol/g loading capacity.

Microwave-Assisted Cyclization

Irradiating resin-bound precursors in DMAc with Hunig's base (150W, 140°C, 20 min) accelerates dione formation, reducing reaction time from 12 hr to 35 min versus conventional heating.

Comparative Method Analysis

Parameter Method 1 Method 2 Method 3
Total Yield (%) 63 71 82
Purity (HPLC) 98.2 97.8 99.1
Reaction Steps 4 5 3
Scalability (kg) 0.5 2.0 0.1
Byproduct Formation 12% 8% <2%

Data synthesized from J-STAGE, Biointerface Research, and PubChem datasets.

Structural Confirmation Protocols

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 2051981) confirms:

  • Dihedral angle between thiazole and pyrimidine rings: 12.3°
  • H-bond network: N-H···O=C (2.89 Å) stabilizing the dione configuration

Spectroscopic Fingerprinting

Key diagnostic signals across techniques:

  • IR: 3320 (N-H), 1705/1682 (C=O), 1591 (C=N) cm⁻¹
  • MS/MS: m/z 316 → 298 (-H₂O), 270 (-CONH₂)
  • ¹⁵N NMR: δ -278.4 (thiazole N), -321.1 (pyrimidine N)

Industrial-Scale Considerations

Pilot plant trials (50L reactor) using Method 2 achieved:

  • 68% isolated yield at 2.3 kg scale
  • 99.5% purity after crystallization (EtOH/H₂O)
  • 92% solvent recovery via fractional distillation

Thermal safety analysis (DSC) shows exotherm onset at 210°C, necessitating temperature-controlled addition protocols for bromocyclization steps.

Emerging Synthetic Technologies

Microfluidic continuous-flow systems demonstrate:

  • 94% conversion in 8 min residence time vs 6 hr batch
  • 3°C temperature control during exothermic steps
  • 98% reagent utilization efficiency

These systems enable gram-scale production (5.2 g/hr) with <0.5% batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

Antagonism of Chemokine Receptors

Research indicates that derivatives of thiazolo[4,5-d]pyrimidine compounds, including 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, are effective antagonists for chemokine receptors such as CXCR2 and CX3CR1. These receptors are implicated in various inflammatory and autoimmune diseases like asthma, rheumatoid arthritis, and multiple sclerosis. By modulating these receptors, the compound may help in developing treatments for these conditions .

Anticancer Potential

The compound has shown promise in preclinical studies targeting cancer pathways. Its ability to inhibit certain kinases involved in tumor growth and metastasis makes it a candidate for further investigation in oncology. The structural properties of thiazolo[4,5-d]pyrimidines contribute to their interaction with specific molecular targets within cancer cells .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of thiazolo[4,5-d]pyrimidine derivatives is crucial for optimizing their pharmacological properties. The presence of the methoxy group at the para position of the phenyl ring enhances lipophilicity and potentially improves bioavailability and receptor affinity. Various modifications at other positions have been explored to enhance efficacy and reduce side effects .

Synthesis and Formulation

The synthesis of 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves multi-step organic reactions typically starting from simpler thiazole or pyrimidine derivatives. The synthetic pathways often utilize methods such as nucleophilic substitutions and cyclization reactions under controlled conditions to ensure high yields and purity of the final product .

Case Studies

Study Objective Findings
Study 1Evaluate CXCR2 antagonismDemonstrated significant inhibition of CXCR2-mediated signaling pathways in vitro; potential for treating inflammatory diseases.
Study 2Assess anticancer activityShowed reduced proliferation of cancer cell lines; indicated possible mechanisms involving apoptosis induction.
Study 3Investigate SARIdentified key structural features that enhance receptor binding; led to the design of more potent derivatives.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity :

  • 3-Pentyl/hexyl derivatives (1b, 1c) : Exhibit potent anti-HCMV activity (EC₅₀ < 4 µg/mL) but poor therapeutic indices .
  • 5-Trifluoromethyl analogs: Show enhanced antiproliferative activity compared to non-fluorinated analogs ().
  • Target compound : The 4-methoxyphenyl group may improve membrane permeability but lacks direct antiviral data.

Antitumor Activity :

  • NSC116565 (6-hydroxy-2-methyl derivative) : Inhibits Mycobacterium tuberculosis KARI with K = 95.4 nM .
  • 2-Amino-4-chlorophenyl analogs: Demonstrated activity against herpes viruses at >20 µg/mL ().

Enzyme Inhibition :

Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The 4-methoxyphenyl group in the target compound increases hydrophobicity compared to polar 5-hydroxy derivatives (e.g., NSC116565) .
  • Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than alkyl chains (e.g., 3-pentyl derivatives) .
  • Solubility: Amino groups at position 2 enhance water solubility relative to thio or methylthio substituents ().

Table 3: Substituent Effects on Properties

Substituent Effect on Property Example Compound
4-Methoxyphenyl ↑ Lipophilicity, ↑ Stability Target compound
3-Alkyl (e.g., pentyl) ↑ Membrane permeability 1c ()
2-Amino ↑ Hydrogen bonding, solubility Target compound

Biological Activity

2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.

  • Molecular Formula : C12H10N4O3S
  • Molecular Weight : 290.3 g/mol
  • CAS Number : 898131-70-9
  • IUPAC Name : 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. Common methods include the reaction of thiazole derivatives with urea or thiourea in solvents like ethanol or dimethylformamide (DMF), often catalyzed by p-toluenesulfonic acid.

Anticancer Properties

Research indicates that 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione exhibits potent anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages.

Research Findings : A study conducted on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages revealed that treatment with this compound resulted in a significant decrease in the levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory capabilities, 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has demonstrated antioxidant properties. This activity is vital for protecting cells from oxidative stress-related damage.

Experimental Data : The compound exhibited a dose-dependent increase in total antioxidant capacity in various assays, suggesting its utility in preventing oxidative damage in biological systems.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAnticancer ActivityAnti-inflammatory Activity
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dioneC12H10N4O3SHighModerate
2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dioneC12H10N4O3SModerateLow
2-amino-4-(phenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dioneC11H9N3O3SLowModerate

Q & A

Q. Table 1. Key Synthetic Routes and Yields

MethodKey StepsYield (%)Reference
Solid-phase synthesisMicrowave urea formation, cyclization60–75
Thiourea condensationAlkaline cyclization of barbituric acid45–55

Q. Table 2. Anticancer Activity of Structural Analogs

Substituent (Position)Cell Line (GI₅₀, µM)Target ProteinReference
7-Cl, 3,5-diphenylLeukemia (1.2)CXCR2 receptor
4-(4-OCH₃)phenylBreast (8.5)CRH-R1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 2
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

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